Para-Nitrobenzamide vs. Meta-Nitrobenzamide Regioisomer: Structural and Predicted Physicochemical Differentiation
CAS 899759-06-9 bears a para-nitro substituent on the terminal benzamide ring, whereas its closest regioisomer, CAS 899970-16-2, bears a meta-nitro group. This para vs. meta nitro regioisomerism alters the computed dipole moment, electrostatic potential surface, and hydrogen-bond acceptor geometry of the terminal pharmacophore . In the broader class of pyridazinyl-benzamide kinase inhibitors, the para-nitro orientation has been associated with distinct hinge-region binding conformations relative to meta-substituted analogs, as demonstrated in crystallographic studies of related pyridazine-based inhibitors bound to p38α MAP kinase [1]. However, no direct head-to-head biochemical potency or selectivity comparison between these two specific regioisomers has been published.
| Evidence Dimension | Nitro group position (para vs. meta) on terminal benzamide ring—predicted impact on target binding conformation |
|---|---|
| Target Compound Data | Para-nitro (CAS 899759-06-9): nitro group at the 4-position of benzamide; distinct dipole vector orientation |
| Comparator Or Baseline | Meta-nitro (CAS 899970-16-2): nitro group at the 3-position of benzamide; altered electrostatic surface potential |
| Quantified Difference | No quantitative biochemical comparison data available for this specific compound pair. Crystallographic precedent in related pyridazine-kinase co-crystal structures shows that nitro positional isomerism can alter inhibitor binding mode and hinge-region hydrogen-bond network topology [1]. |
| Conditions | Structural and computational inference only; no direct biochemical assay data available. |
Why This Matters
For medicinal chemistry teams building SAR tables around this scaffold, the regioisomer selected as the starting point determines the vector of subsequent optimization; procurement of the incorrect regioisomer invalidates SAR hypotheses based on nitro-group geometry.
- [1] PDB: 4AA4 / 4A9Y. p38α MAP Kinase co-crystal structures with pyridazine-based inhibitors demonstrating hinge-region binding conformation sensitivity to substituent geometry. View Source
